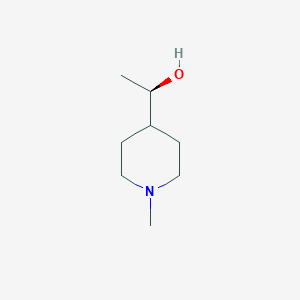
N-(1-Amino-4-methylpentan-2-yl)-4-iodobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Amino-4-methylpentan-2-yl)-4-iodobenzene-1-sulfonamide is a complex organic compound characterized by the presence of an amino group, a methylpentyl chain, an iodine atom, and a sulfonamide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Amino-4-methylpentan-2-yl)-4-iodobenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the iodination of a benzene derivative, followed by the introduction of the sulfonamide group through sulfonation. The final step involves the attachment of the amino-4-methylpentan-2-yl chain via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial to achieve efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Amino-4-methylpentan-2-yl)-4-iodobenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfide derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitrobenzene derivatives, while substitution of the iodine atom can result in various substituted benzene compounds.
Wissenschaftliche Forschungsanwendungen
N-(1-Amino-4-methylpentan-2-yl)-4-iodobenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(1-Amino-4-methylpentan-2-yl)-4-iodobenzene-1-sulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-Amino-4-methylpentan-2-yl)-N-ethylnaphthalen-1-amine
- N-(1-Amino-4-methylpentan-2-yl)but-2-enamide
- Ethyl N-(1-amino-4-methylpentan-2-yl)carbamate
Uniqueness
N-(1-Amino-4-methylpentan-2-yl)-4-iodobenzene-1-sulfonamide is unique due to the presence of the iodine atom and the sulfonamide group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Eigenschaften
Molekularformel |
C12H19IN2O2S |
|---|---|
Molekulargewicht |
382.26 g/mol |
IUPAC-Name |
N-(1-amino-4-methylpentan-2-yl)-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C12H19IN2O2S/c1-9(2)7-11(8-14)15-18(16,17)12-5-3-10(13)4-6-12/h3-6,9,11,15H,7-8,14H2,1-2H3 |
InChI-Schlüssel |
BNTBSSRKHONBDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CN)NS(=O)(=O)C1=CC=C(C=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



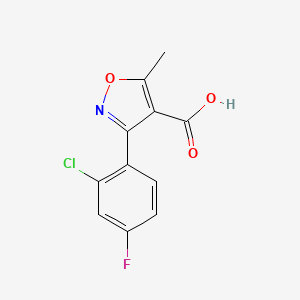
![tert-Butyl 3,4-diazabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13204637.png)

![7-[(tert-Butoxy)carbonyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13204646.png)
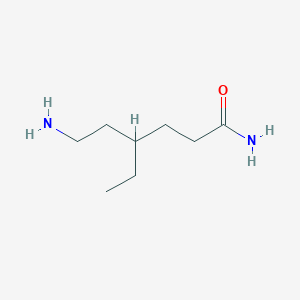

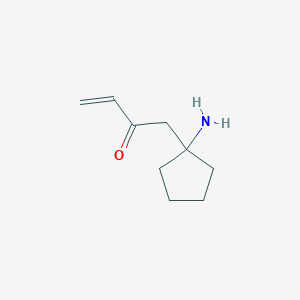

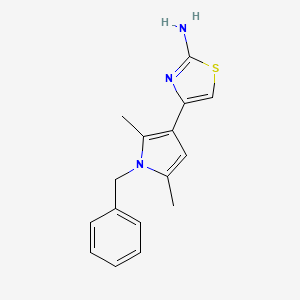
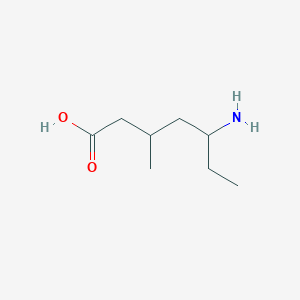
![4-Chloro-2-[2-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde](/img/structure/B13204687.png)
![3-[(2-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B13204689.png)
